3-Allyl-2-hydroxy-5-nitrobenzaldehyde
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Overview
Description
3-Allyl-2-hydroxy-5-nitrobenzaldehyde: is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is known for its unique structure, which includes an allyl group, a hydroxyl group, and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-allyl-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-allyl-2-hydroxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of nitro and allyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The allyl group can participate in various chemical reactions, enhancing the compound’s reactivity. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
2-Hydroxy-3-nitrobenzaldehyde: Similar structure but lacks the allyl group.
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a nitro group.
Uniqueness: 3-Allyl-2-hydroxy-5-nitrobenzaldehyde is unique due to the presence of both an allyl group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9NO4 |
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Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-hydroxy-5-nitro-3-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-9(11(14)15)5-8(6-12)10(7)13/h2,4-6,13H,1,3H2 |
InChI Key |
MZVXMHBNAWVNMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1)[N+](=O)[O-])C=O)O |
Origin of Product |
United States |
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